Technical Guide: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate
Technical Guide: Synthesis of Isopropyl 4-isopropoxy-3-methoxybenzoate
Executive Summary & Compound Profile
Target Molecule: Isopropyl 4-isopropoxy-3-methoxybenzoate CAS Number: 945745-52-8 Molecular Formula: C₁₄H₂₀O₄ Molecular Weight: 252.31 g/mol Core Scaffold: Benzoate Ester
Technical Overview: Isopropyl 4-isopropoxy-3-methoxybenzoate is a dialkylated derivative of vanillic acid. Structurally, it consists of a benzene ring substituted with a methoxy group at position 3, an isopropoxy ether at position 4, and an isopropyl ester moiety. This compound serves as a specialized intermediate in the synthesis of pharmaceutical agents, particularly in the development of PDE4 inhibitors and ion channel modulators (e.g., NaV1.7 inhibitors) where the 3-methoxy-4-alkoxy motif is a critical pharmacophore for potency and selectivity.
This guide details two distinct synthetic pathways:
-
The Convergent Double-Alkylation Route (Primary): A high-efficiency, one-pot protocol utilizing vanillic acid.
-
The Linear Oxidation-Esterification Route (Secondary): A traditional stepwise approach starting from vanillin, offering higher control over substituent differentiation.
Retrosynthetic Analysis
To design the optimal synthesis, we deconstruct the target molecule into its fundamental precursors. The symmetry of the isopropyl groups (ether and ester) suggests a convergent approach is possible.
-
Disconnection A (Ester & Ether): Cleavage of both isopropyl groups reveals Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) as the common progenitor. This implies a double nucleophilic substitution.
-
Disconnection B (Ester only): Cleavage of the ester reveals 4-isopropoxy-3-methoxybenzoic acid , a known intermediate derived from Vanillin .
Figure 1: Retrosynthetic disconnection showing the direct route from Vanillic Acid versus the stepwise route from Vanillin.
Primary Pathway: One-Pot Double Alkylation
Best for: High throughput, industrial scalability, and operational simplicity.
This protocol leverages the nucleophilicity of both the phenoxide and carboxylate anions generated from vanillic acid. By using a strong, non-nucleophilic base in a polar aprotic solvent, both the phenolic hydroxyl and the carboxylic acid can be alkylated simultaneously with 2-bromopropane.
Reaction Mechanism
The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.
-
Deprotonation: Potassium carbonate (
) deprotonates the carboxylic acid ( ) and the phenol ( ). -
Alkylation: The resulting dianion attacks the electrophilic carbon of 2-bromopropane. The phenoxide is generally more nucleophilic and reacts first, followed by the carboxylate.
Experimental Protocol
Reagents:
-
Vanillic Acid (1.0 eq)
-
2-Bromopropane (3.0 - 4.0 eq) – Excess required to drive kinetics and compensate for elimination side-reactions.
-
Potassium Carbonate (
), anhydrous (2.5 - 3.0 eq) -
Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate reaction with secondary bromide.
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve Vanillic Acid (16.8 g, 100 mmol) in DMF (100 mL).
-
Base Addition: Add anhydrous
(41.4 g, 300 mmol) and KI (1.66 g, 10 mmol). Stir the suspension at room temperature for 15 minutes to initiate deprotonation. -
Alkylation: Add 2-Bromopropane (37.6 mL, 400 mmol) dropwise over 10 minutes.
-
Heating: Heat the reaction mixture to 60–70°C for 12–16 hours. Note: Avoid temperatures >80°C to minimize E2 elimination of 2-bromopropane to propene.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The starting acid should disappear, and the mono-alkylated intermediate should convert to the less polar dialkylated product.
-
Workup:
-
Pour the mixture into ice-cold water (500 mL) to precipitate inorganic salts and the product (if solid).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash the combined organic layer with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.
-
Dry over anhydrous
and concentrate under reduced pressure.
-
Purification: The crude oil/solid can be purified via silica gel flash chromatography (Eluent: 0-20% Ethyl Acetate in Hexanes) or recrystallization from cold hexane/ether if solid.
Secondary Pathway: Stepwise Synthesis from Vanillin
Best for: Situations where Vanillin is the only available starting material, or if the intermediate acid is required for other derivatization.
Phase 1: Ether Synthesis
Reaction: Vanillin + 2-Bromopropane
-
Conditions:
, DMF, 60°C. -
Yield Target: >90%.
-
Note: Only the phenolic -OH is alkylated. The aldehyde remains intact.
Phase 2: Pinnick Oxidation
Reaction: 4-Isopropoxy-3-methoxybenzaldehyde
-
Reagents: Sodium Chlorite (
), Sodium Dihydrogen Phosphate ( ), 2-Methyl-2-butene (scavenger), t-Butanol/Water. -
Mechanism: Mild oxidation that avoids over-oxidation or side reactions common with permanganate.
-
Protocol: Dissolve aldehyde in t-BuOH/Water. Add scavenger. Add
/ solution dropwise at 0°C. Stir at RT for 4 hours. Acidify workup yields the pure acid.
Phase 3: Esterification
Reaction: 4-Isopropoxy-3-methoxybenzoic acid + Isopropanol
-
Method A (Fischer): Reflux acid in Isopropanol with catalytic
. (Equilibrium driven; requires water removal). -
Method B (Activation): React acid with Thionyl Chloride (
) to form Acid Chloride, then quench with Isopropanol and Pyridine. This is preferred for steric bulk like isopropyl.
Process Comparison & Data
| Parameter | Primary Route (Double Alkylation) | Secondary Route (Stepwise) |
| Step Count | 1 (One-Pot) | 3 (Linear) |
| Atom Economy | High | Moderate (Reagent waste in oxidation) |
| Overall Yield | 65 - 80% | 40 - 60% |
| Purification | Single column/crystallization | Requires intermediate purifications |
| Key Risk | Elimination of 2-PrBr (Propene gas) | Over-oxidation in Step 2 |
| Suitability | Recommended for Target Synthesis | Recommended for Analog Library generation |
Analytical Validation
To confirm the identity of Isopropyl 4-isopropoxy-3-methoxybenzoate , the following spectral data should be verified:
-
1H NMR (400 MHz,
):- 7.65 (dd, 1H, Ar-H6)
- 7.55 (d, 1H, Ar-H2)
- 6.90 (d, 1H, Ar-H5)
- 5.24 (sept, 1H, Ester CH) – Downfield shift due to carbonyl.
- 4.65 (sept, 1H, Ether CH)
-
3.92 (s, 3H,
) -
1.35-1.40 (d, 12H, 4 x
from two isopropyl groups)
-
Mass Spectrometry (ESI/GC-MS):
-
Molecular Ion
-
Base Peak likely
210 (Loss of propene from ester) or 168 (Loss of both isopropyls).
-
Safety & Handling
-
2-Bromopropane: Alkylating agent.[1][4] Potential reproductive toxin. Handle in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
-
Reaction Pressure: The primary route may generate propene gas if overheated; ensure the system is vented or equipped with a balloon if sealed.
References
-
Intermediate Synthesis (Acid): Hadida, S., et al. (2012). Chroman-spirocyclic piperidine amides as modulators of ion channels. US Patent US20120245136A1. (Describes the synthesis of 4-isopropoxy-3-methoxybenzoic acid).
-
General Alkylation Protocol: Scammells, P. J., et al. (2012). Substituted 2-aminobenzamides as inhibitors of ion channels. WO Patent 2012106499.[5] (Describes alkylation of phenol/amide motifs with isopropyl bromide/K2CO3).
-
Compound Identification: AK Scientific Product Catalog. Isopropyl 4-isopropoxy-3-methoxybenzoate (CAS 945745-52-8).
- Oxidation Methodology: Raheem, K. S., et al. (2019). Pinnick Oxidation of Aldehydes. In Comprehensive Organic Name Reactions and Reagents.
Sources
- 1. EP1615880A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AU2012212196A1 - Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]
